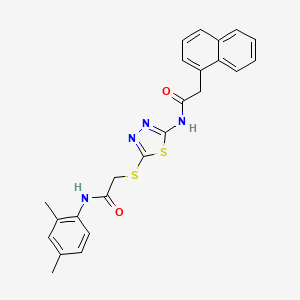

N-(2,4-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S2/c1-15-10-11-20(16(2)12-15)25-22(30)14-31-24-28-27-23(32-24)26-21(29)13-18-8-5-7-17-6-3-4-9-19(17)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVZPPTZPFIZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-Dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound known for its potential biological activities. The structure includes a thiadiazole moiety, which has been recognized for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiadiazole ring is known to enhance the bioactivity of compounds by facilitating interactions with enzymes and receptors involved in various disease processes.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. COX inhibitors are crucial in managing inflammation-related conditions.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, the efficacy of this compound against multidrug-resistant bacterial strains was assessed. The results indicated a promising activity profile, particularly against Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Properties

A recent investigation focused on the anti-inflammatory properties of this compound using in vitro models. The study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(2,4-Dimethylphenyl)-... to various biological targets. These studies suggest that the compound binds effectively to COX enzymes and other relevant proteins involved in inflammation and infection pathways.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,4-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The compound can be synthesized through amidation reactions that utilize various coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents like acetonitrile. Structural characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the formation of the desired product.

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic activity against various cancer cell lines including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The MTT assay is commonly employed to evaluate the effectiveness of these compounds in inhibiting cell proliferation.

Case Study:

In a study examining a series of 1,3,4-thiadiazole derivatives, it was reported that certain modifications led to enhanced anticancer activity compared to standard treatments like doxorubicin. The derivatives with specific functional groups showed improved efficacy against targeted cancer types .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been investigated for their ability to inhibit bacterial growth. The mechanism often involves interference with bacterial cell wall synthesis or function.

Case Study:

In a comparative study of various thiadiazole derivatives, several compounds were found to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the thiadiazole ring for enhancing antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiadiazole ring and phenyl groups can significantly influence its potency and selectivity against different biological targets.

| Modification | Effect on Activity |

|---|---|

| Ortho-chloro substitution | Increased anticancer activity |

| Meta-methoxy substitution | Enhanced antimicrobial properties |

| Naphthalene acetamido group | Improved binding affinity to target enzymes |

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Anticancer Activity

- Compound 4y () : Exhibits IC₅₀ values of 0.034–0.084 mmol L⁻¹ against A549 and MCF-7 cells, surpassing cisplatin in potency .

- Target Compound : Predicted activity via naphthalene-mediated intercalation and thiadiazole-induced apoptosis (analogous to ’s benzothiazole derivatives).

- Compounds : Antiproliferative effects linked to VEGFR-2 and BRAF kinase inhibition, with GC-MS-confirmed purity .

Antimicrobial Activity

- Compounds : Imidazo-thiadiazoles show broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) due to thioether-mediated membrane disruption .

- Thiadiazoles : Exhibit antifungal activity via inhibition of ergosterol synthesis .

Physicochemical Properties

- Melting Points : Higher melting points (>260°C) in naphthalene- or benzothiazole-containing compounds () suggest strong crystalline packing.

- Lipophilicity : Naphthalene (LogP ~3.5) increases hydrophobicity vs. phenyl (LogP ~2.8) or chlorophenyl (LogP ~3.1) groups .

- Solubility: Ureido () and amino groups () enhance aqueous solubility compared to dimethylphenyl or acetylated derivatives.

Q & A

Q. What are the key steps in synthesizing N-(2,4-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the thiadiazole core : Reacting a carboxylic acid derivative (e.g., naphthalen-1-ylacetic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .

Thioether linkage : Introducing a thio group via nucleophilic substitution. For example, coupling a chloroacetamide intermediate with a thiol-containing thiadiazole derivative using potassium carbonate in DMF at room temperature .

Final acetamide coupling : Reacting the intermediate with 2,4-dimethylphenylamine using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .

Key tools: TLC for reaction monitoring , recrystallization for purification .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Confirm substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions in thiadiazole derivatives) .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Elemental analysis : Validate purity (>95% by combustion analysis) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole ring formation?

- Methodological Answer :

- Catalyst optimization : POCl₃ is critical for cyclization; stoichiometric excess (3 mol equivalents) ensures complete conversion .

- Solvent selection : Polar aprotic solvents (DMF or toluene/water mixtures) improve solubility of intermediates .

- Temperature control : Reflux at 90°C prevents side reactions (e.g., hydrolysis) .

- Monitoring : Use TLC with hexane:ethyl acetate (9:1) to track progress .

Q. How do structural modifications (e.g., substituents on the phenyl or naphthalene groups) impact biological activity?

- Methodological Answer :

- Hypoglycemic activity : Analogues with electron-withdrawing groups (e.g., chloro) on the phenyl ring show enhanced activity in murine models, likely due to improved binding to PPAR-γ receptors .

- Lipophilicity : Naphthalene derivatives exhibit higher membrane permeability than benzene analogues, as shown in logP studies .

- Crystallographic data : Substituent steric effects (e.g., 2,4-dimethylphenyl) influence molecular planarity and hydrogen-bonding networks, altering solubility .

Q. How can contradictory data on reaction yields in similar syntheses be resolved?

- Methodological Answer :

- Comparative analysis : Evaluate solvent polarity (DMF vs. toluene/water) and base strength (K₂CO₃ vs. NaN₃) across studies .

- Replication : Reproduce conditions from conflicting studies (e.g., uses DMF/K₂CO₃ at RT, while uses toluene/water/NaN₃ under reflux).

- Statistical tools : Apply ANOVA to identify significant variables (e.g., temperature, catalyst) affecting yield .

Q. What mechanistic insights explain the role of POCl₃ in thiadiazole synthesis?

- Methodological Answer : POCl₃ acts as both a cyclizing agent and dehydrating agent:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.